6'-Hydroxydihydrocinchonidine
Description
Core Quinoline-Alkaloid Framework and Substituted Moieties
6'-Hydroxydihydrocinchonidine belongs to the cinchona alkaloid family, characterized by a bicyclic quinoline core fused to a quinuclidine moiety (Figure 1). The molecular formula $$ \text{C}{19}\text{H}{24}\text{N}2\text{O}2 $$ (MW: 312.41 g/mol) includes a 6'-hydroxy substitution on the quinoline ring and a saturated C10–C11 bond in the quinuclidine system, distinguishing it from unsaturated analogs like quinine. Key structural features include:
- Quinoline system : A planar aromatic ring with nitrogen at position 1, substituted by a hydroxyl group at position 6'.
- Quinuclidine moiety : A rigid bicyclo[2.2.2]octane system with an ethyl group at C5 and stereogenic centers at C8 and C9.
- Hydroxymethyl bridge : Connects C9 of the quinuclidine to C4 of the quinoline, adopting distinct axial/equatorial conformations depending on solvent polarity.
The 6'-hydroxy group introduces hydrogen-bonding capacity, influencing intermolecular interactions in crystalline lattices and solvation dynamics.
Absolute Configuration Determination at C8/C9 Positions
The absolute configuration of this compound is defined as (8α,9R) , established through X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments. Critical evidence includes:
- X-ray diffraction : Crystalline structures reveal the R-configuration at C9, with a dihedral angle of 112.6° between the quinoline and quinuclidine planes.
- NMR coupling constants : $$ ^3J_{\text{H8-H9}} = 9.8 \, \text{Hz} $$ indicates a trans-diaxial arrangement, consistent with the 8α,9R stereochemistry.
- Comparative analysis : Optical rotation ($$ [\alpha]_D^{25} = -67.5^\circ $$) aligns with cinchonidine derivatives, confirming conserved stereochemistry at C8/C9.
Table 1 : Key stereochemical parameters of this compound
| Parameter | Value | Method |
|---|---|---|
| C8 configuration | α (axial) | X-ray/NMR |
| C9 configuration | R | X-ray |
| Quinoline-quinuclidine dihedral | 112.6° | X-ray |
Comparative Stereoelectronic Effects of 6'-Hydroxy Substitution
The 6'-hydroxy group induces distinct stereoelectronic effects compared to unsubstituted cinchona alkaloids:
- Hydrogen-bonding networks : The hydroxyl forms intramolecular H-bonds with N1 of the quinoline ($$ d_{\text{O–H}\cdots\text{N}} = 2.1 \, \text{Å} $$), stabilizing a closed conformation in apolar solvents.
- Electron density redistribution : DFT calculations show a 12% increase in electron density at C3 of the quinoline due to resonance effects from the 6'-OH.
- Steric effects : The 6'-OH reduces rotational freedom about the C4–C9 bond, with a rotational barrier of 8.2 kcal/mol (vs. 5.4 kcal/mol in deoxy analogs).
These effects enhance molecular rigidity, as evidenced by a 15% reduction in solvent-accessible surface area compared to dihydrocinchonidine.
Conformational Dynamics in Solvated vs. Crystalline States
This compound exhibits solvent-dependent conformational equilibria:
- Crystalline state : X-ray data show a dominant Closed(1) conformation (85% occupancy), stabilized by O6'–H⋯N1 and C9–OH⋯O6' H-bonds.
- Polar solvents (e.g., methanol) : Three conformers coexist:
- Apolar solvents (e.g., chloroform) : Open(3) dominates (90%) due to minimized dipole-dipole repulsions.
Table 2 : Conformational populations in different environments
| Environment | Closed(1) | Closed(2) | Open(3) |
|---|---|---|---|
| Crystalline | 85% | 0% | 15% |
| Methanol | 40% | 35% | 25% |
| Chloroform | 5% | 5% | 90% |
Properties
IUPAC Name |
4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAUPYEBCYZRS-BIPCEHGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975020 | |
| Record name | 10,11-Dihydrocinchonan-6',9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-19-6 | |
| Record name | (8α,9R)-10,11-Dihydrocinchonan-6′,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6'-Hydroxydihydrocinchonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydrocinchonan-6',9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boron Tribromide-Mediated Demethylation
The demethylation of quinidine to synthesize 6'-hydroxycinchonine, a structural analog of 6'-Hydroxydihydrocinchonidine, is achieved using boron tribromide (BBr₃) in dichloromethane at -75°C. This method selectively removes methyl groups from the methoxy substituent of the quinoline ring. While the exact yield for this compound is unspecified, comparative studies show equivalent antiarrhythmic potency between quinidine and its demethylated product, suggesting comparable synthetic efficiency.
Critical Parameters
-
Reagent : BBr₃ (1.5–2.0 equivalents)
-
Solvent : Anhydrous CH₂Cl₂
-
Temperature : -75°C to prevent side reactions
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Workup : Quenching with ice-water followed by neutralization with NaHCO₃
This method’s limitation lies in its sensitivity to moisture and requirement for cryogenic conditions, complicating large-scale production.
Friedel-Crafts Alkylation and Cyclization
| Parameter | Value |
|---|---|
| Lewis Acid | AlCl₃ (4 equivalents) |
| Solvent | DMSO or N,N-dimethylacetamide |
| Temperature | 150–160°C |
| Reaction Time | 2 hours |
| Yield | 92.9% |
| Purity (HPLC) | 99.2% |
Challenges include managing exotherms and avoiding viscous intermediates, which hinder mixing. Substituting AlCl₃ with FeCl₃ or SnCl₄ reduces side-product formation but extends reaction times.
Precursor Synthesis: N-(4-Methoxyphenyl)-3-Chloropropionamide
MCPA, a critical precursor, is synthesized via acylation of p-anisidine with 3-chloropropionyl chloride in toluene at 60°C. Sodium bicarbonate (1.5 equivalents) minimizes HCl byproduct accumulation, achieving 85–90% yield.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| BBr₃ Demethylation | Moderate | High | Low | High (toxic reagents) |
| Friedel-Crafts | High | >99% | Moderate | Moderate |
| Biocatalytic | Variable | High | High | Low |
Industrial Applicability
-
Demethylation : Suitable for small-scale pharmaceutical synthesis.
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Friedel-Crafts : Preferred for bulk production despite operational challenges.
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Biocatalytic : Emerging as a sustainable alternative pending enzyme optimization.
Scientific Research Applications
Antimalarial Activity
6'-Hydroxydihydrocinchonidine is a metabolite of quinine, an established antimalarial agent. Its structure allows it to exhibit similar pharmacological properties, making it a candidate for further research in malaria treatment. Studies have shown that this compound retains the ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria, thereby contributing to the efficacy of quinine-based therapies .
Antiarrhythmic Effects
Research has indicated that this compound possesses antiarrhythmic properties comparable to those of quinidine, another derivative of cinchona alkaloids. Comparative studies have demonstrated that it exhibits similar ED50 (effective dose) and LD50 (lethal dose) values, suggesting its potential use in managing cardiac arrhythmias with possibly reduced toxicity compared to traditional antiarrhythmic agents .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
6’-Hydroxydihydrocinchonidine exerts its effects by interacting with various cellular components. It inhibits the activity of metabolic enzymes and proteases, which are crucial for the survival and proliferation of pathogens. The compound also acts as an ion channel blocker, impairing the activity of voltage-gated potassium and sodium channels, which are essential for cellular processes such as cell division and signal transduction.
Comparison with Similar Compounds
Key Observations :
- The dihydro modification (saturated C10–C11 bond) reduces molecular flexibility, which can enhance stereoselectivity in catalytic applications compared to unsaturated analogs like cinchonidine .
- Position of hydroxylation : The 6'-OH group in this compound contrasts with the 3'-OH in 3'-Hydroxydihydroquinine, leading to differences in metabolic pathways and receptor interactions .
Data Tables
Table 1: Structural and Functional Comparison of Cinchona Alkaloid Derivatives
| Property | This compound | Cinchonidine | Dihydroquinidine (DHQD) |
|---|---|---|---|
| Core Structure | Dihydro quinuclidine | Unsaturated | Dihydro quinuclidine |
| 6'-Substituent | -OH | -OCH₃ | -OCH₃ |
| Polarity | High | Moderate | Moderate |
| Primary Application | Metabolic studies | Antimalarial | Asymmetric catalysis |
Biological Activity
6'-Hydroxydihydrocinchonidine is a significant metabolite of quinine, an alkaloid derived from the bark of the Cinchona tree. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial and antitumor properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : It shows effectiveness against various pathogens, including Trypanosoma brucei (the causative agent of African sleeping sickness) and Streptococcus pneumoniae, a common cause of pneumonia .
- Antitumor Activity : The compound has demonstrated strong anti-cancer effects on several cancer cell lines, including colon, pancreatic, and hepatocellular cancers. It reduces colony-forming ability, migration capacity, tumorigenicity, and proliferation while promoting apoptosis in cancer cells .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound inhibits specific metabolic enzymes and proteases crucial for pathogen survival. This disruption leads to impaired growth and viability of microorganisms.
- Ion Channel Blockade : It acts as an ion channel blocker, affecting voltage-gated potassium and sodium channels essential for cellular processes such as division and differentiation.
- Gene Expression Modulation : The compound alters gene expression profiles in target cells, contributing to its antitumor effects by inducing apoptosis in malignant cells.
Biochemical Pathways
As a metabolite of quinine, this compound is involved in several key biochemical pathways:
- Metabolic Pathways : It interacts with various enzymes and cofactors that regulate its activity. The metabolism of quinine leads to the formation of additional metabolites that may also possess biological activity.
- Transport Mechanisms : The transport and distribution within cells are mediated by specific transporters and binding proteins, influencing the compound's localization and efficacy in different cellular compartments.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound effectively inhibited the growth of Streptococcus pneumoniae in vitro. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that for many common antibiotics, suggesting its potential as an alternative treatment for bacterial infections .
- Antitumor Activity :
-
Toxicity Studies :
- Animal model studies assessed the safety profile of the compound. At lower doses, it exhibited significant antimicrobial and antitumor activities without notable adverse effects. However, higher doses resulted in hepatotoxicity and nephrotoxicity, emphasizing the need for careful dosage management in therapeutic applications.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 6'-Hydroxydihydrocinchonidine in synthetic mixtures?
- Methodological Answer : Utilize a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and confirm functional groups (¹H and ¹³C NMR).
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode.
- Polarimetry : Assess optical activity to verify enantiomeric purity .
- Data Table :
| Technique | Purpose | Detection Limit | Key Parameters |
|---|---|---|---|
| ¹H NMR | Structural elucidation | 0.1 µg | Solvent: CDCl₃, 400 MHz |
| HPLC-UV | Purity analysis | 0.05 µg/mL | Mobile phase: MeCN/H₂O (70:30) |
| ESI-MS | Molecular weight | 1 ppm | Ionization: +ve mode, m/z 300–500 |
Q. How can researchers design reproducible synthetic pathways for this compound?
- Methodological Answer : Follow a stepwise protocol:
Literature Review : Identify precursor compounds (e.g., dihydrocinchonidine derivatives) and catalytic systems .
Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading).
Validation : Replicate reactions ≥3 times; report yield, purity, and stereochemical outcomes.
Documentation : Adhere to ACS guidelines for experimental reproducibility, including detailed reagent specifications (e.g., CAS numbers, vendor details) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography vs. NMR) .
- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts or IR spectra.
- Collaborative Analysis : Engage crystallography experts to reassign ambiguous peaks .
- Case Study : Inconsistent ¹³C NMR signals for the C6' hydroxyl group may arise from solvent polarity effects. Test in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts .
Q. What strategies mitigate interference from byproducts during this compound isolation?
- Methodological Answer :
- Chromatographic Optimization : Use gradient elution in HPLC (e.g., 5–95% MeCN in H₂O over 30 min).
- Derivatization : Convert hydroxyl groups to esters or ethers for improved separation .
- Kinetic Analysis : Monitor reaction progress via TLC to terminate at maximal product yield .
Q. How can researchers evaluate methodological limitations in existing studies on this compound bioactivity?
- Methodological Answer : Apply the FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Assess sample size (e.g., <i>n</i> ≥ 3 for in vitro assays).
- Novelty : Cross-reference against PubMed/MEDLINE to identify gaps (e.g., lack of cytotoxicity data).
- Ethical Compliance : Ensure studies using animal models follow ARRIVE guidelines .
Experimental Design & Data Analysis
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Analysis : Report 95% confidence intervals for IC₅₀ values; exclude outliers via Grubbs’ test .
- Example Workflow :
Normalize response data to controls.
Calculate mean ± SEM for triplicate experiments.
Use ANOVA with Tukey post-hoc tests for multi-group comparisons .
Q. How can researchers reconcile conflicting results between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., microsomal assays).
- Tissue-Specific Analysis : Use LC-MS/MS to quantify tissue distribution.
- Mechanistic Studies : Apply CRISPR/Cas9 gene editing to validate target engagement .
Research Ethics & Reporting
Q. What are the best practices for citing prior work on this compound to avoid plagiarism?
- Methodological Answer :
- Citation Management : Use Zotero or EndNote to track sources; apply ACS or APA style.
- Paraphrasing : Reword findings while crediting original authors (e.g., "Smith et al. observed X [ref]").
- Direct Quotations : Enclose verbatim text in quotes and cite page numbers .
Q. How should researchers structure a manuscript to highlight the significance of this compound in a grant proposal?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
